oligosacáridos
Oligosaccharides are a class of carbohydrates consisting of a small number of monosaccharide units, typically ranging from two to ten. These compounds play crucial roles in biological systems and have diverse applications across various fields such as pharmaceuticals, food science, and biotechnology.
In biology, oligosaccharides serve multiple functions. They are often found on the surfaces of cells, acting as recognition sites for proteins or viruses during cell communication processes. Oligosaccharides also contribute to the structural integrity and hydration properties of tissues. In the pharmaceutical industry, these compounds can be used as drug carriers or in the development of vaccines due to their ability to modulate immune responses effectively.
In food science, oligosaccharides are recognized for their prebiotic effects, promoting gut health by selectively stimulating the growth of beneficial bacteria in the colon. Additionally, they are utilized as natural sweeteners and stabilizers, offering a low-calorie alternative while maintaining textural properties similar to traditional sugars.
Overall, oligosaccharides represent a versatile family of molecules with significant potential for innovation across multiple sectors.

Literatura relevante
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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